molecular formula C10H10F3NO3 B14743708 Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate CAS No. 837-31-0

Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14743708
CAS No.: 837-31-0
M. Wt: 249.19 g/mol
InChI Key: HNYGLOFJEFJBPY-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of biological activities and are often used as calcium channel blockers in the treatment of cardiovascular diseases. This compound, with its unique trifluoromethyl group, exhibits distinct chemical and biological properties that make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby affecting cellular functions such as muscle contraction and neurotransmitter release . The trifluoromethyl group may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

CAS No.

837-31-0

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(16)7-6(10(11,12)13)4-5(2)14-8(7)15/h4H,3H2,1-2H3,(H,14,15)

InChI Key

HNYGLOFJEFJBPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)C(F)(F)F

Origin of Product

United States

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